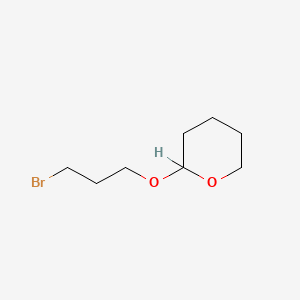
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
概要
説明
“Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance and its IUPAC name is methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 207.19 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .
科学的研究の応用
- Application Summary : This compound is used in the field of chemistry for various purposes. It is available for purchase from chemical suppliers, indicating its use in laboratory settings .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their ability to inhibit COX-2 and COX-1, which are enzymes involved in inflammation and pain .
- Methods of Application : The compounds were subjected to in vitro colorimetric COX (ovine) inhibitor assay .
- Results or Outcomes : The specific results or outcomes from this study are not provided in the available resources .
Scientific Field
Scientific Field
- Application Summary : This compound can be synthesized through a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .
- Methods of Application : The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving this synthesis .
- Results or Outcomes : The synthesis results in the formation of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .
- Application Summary : Compounds similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” have been synthesized and evaluated for their antitumor activity .
- Methods of Application : The compounds were tested against breast cancer cell T47D .
- Results or Outcomes : Compared with the control drug, one of the compounds possessed more potent inhibitory activity against the cancer cells .
Scientific Field
Scientific Field
- Application Summary : This compound can be used as a starting material in the synthesis of other complex organic compounds .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
- Application Summary : Derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, which are structurally similar to “methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate”, have been found to possess various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .
- Methods of Application : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes from the use of this compound are not provided in the available resources .
Scientific Field
Scientific Field
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
特性
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGYGHFVLMZWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388043 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
CAS RN |
202195-67-3 | |
| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)





![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)
